Home > Products > Building Blocks P10006 > 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline - 13311-77-8

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Catalog Number: EVT-3059268
CAS Number: 13311-77-8
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound serves as a crucial starting point for synthesizing various derivatives and exploring their conformational properties. []

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound undergoes electrochemical reduction to form 1,4-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline, which then autoxidizes back to the starting compound. This redox cycle provides valuable insights into the electrochemical behavior of these types of compounds. [, ]

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound exhibits a similar electrochemical reduction pathway to 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, highlighting the generalizability of this reaction with 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives. []

1,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound is generated by the electrochemical reduction of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline and acts as an intermediate in the autoxidation process, revealing crucial details about the mechanism of this transformation. []

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline

Compound Description: Analogous to its dimethyl counterpart, this compound forms via electrochemical reduction of 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline and plays a key role as an intermediate during the autoxidation back to the starting material. []

1-Methyl-3-oxo-3,4-dihydroquinoxalinium cation

Compound Description: Identified as a crucial intermediate during the autoxidation of 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline, this cation provides valuable insights into the mechanistic pathway of this transformation. []

cis-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound is a key product in highly cis-selective and enantioselective metal-free hydrogenation reactions of 2,3-disubstituted quinoxalines, showcasing the effectiveness of borane catalysts in achieving specific stereochemical outcomes. []

trans-2,3-Disubstituted-1,2,3,4-Tetrahydroquinoxalines

Compound Description: This group of compounds are synthesized through borane-catalyzed tandem cyclization/hydrosilylation reactions, demonstrating the versatility of this method in constructing diversely substituted tetrahydroquinoxalines with high diastereo- and enantioselectivity. []

Overview

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic organic compound that belongs to the family of tetrahydroquinoxalines. This compound is characterized by its unique structure, which consists of a quinoxaline ring that has been saturated with hydrogen atoms. The presence of two methyl groups at the 2 and 3 positions of the tetrahydroquinoxaline framework contributes to its chemical properties and reactivity.

Source

The synthesis and study of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline have been explored in various scientific literature, focusing on its synthesis methods, structural analysis, and potential applications in medicinal chemistry and organic synthesis .

Classification

This compound can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Tetrahydroquinoxalines
  • Functional Groups: Amine and alkyl groups
Synthesis Analysis

Methods

The synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several methods:

  1. One-Pot Synthesis: A notable method involves the reaction of 2-aminoanilines with 1,2-dicarbonyl compounds in the presence of a catalyst such as boron trifluoride or other Lewis acids. This method allows for the formation of the tetrahydroquinoxaline in a single reaction step .
  2. Tandem Reactions: Recent studies have highlighted the use of tandem reactions that combine cyclization and hydrosilylation processes to yield various disubstituted tetrahydroquinoxalines. These reactions are often catalyzed by metal-free conditions using boron-based catalysts .

Technical Details

The synthesis typically involves heating the reactants in an appropriate solvent (often water or alcohol) under controlled conditions to facilitate the cyclization process. The reaction yields can vary significantly based on the choice of catalyst and reaction conditions.

Molecular Structure Analysis

Data

  • Molecular Formula: C_8H_10N_2
  • Molecular Weight: Approximately 150.18 g/mol
  • CAS Number: Not specified in available literature but can be derived from its systematic name.
Chemical Reactions Analysis

Reactions

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline participates in several chemical reactions:

  1. Hydrogenation Reactions: It can undergo further hydrogenation to yield more saturated derivatives or be dehydrogenated to form quinoxaline derivatives .
  2. Substitution Reactions: The nitrogen atoms in the structure allow for nucleophilic substitution reactions that can introduce various functional groups at different positions on the ring.

Technical Details

The reactivity is influenced by the electron-donating nature of the methyl groups and the basicity of the nitrogen atoms. This makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Process

The mechanism of action for compounds like 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline often involves:

  • Binding to Biological Targets: These compounds may interact with specific receptors or enzymes in biological systems.
  • Modulation of Biological Activity: They can influence pathways such as neurotransmitter release or enzyme activity due to their structural similarities with biologically active molecules.

Data

Research has indicated potential applications in neuropharmacology due to their ability to modulate neurotransmitter systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow solid.
  • Melting Point: Specific melting point data may vary; typical values reported range from 50°C to 80°C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize this compound .

Applications

Scientific Uses

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline has several potential applications:

  • Medicinal Chemistry: Investigated for its pharmacological properties including anti-inflammatory and neuroprotective effects.
  • Organic Synthesis: Serves as an important intermediate for synthesizing more complex heterocyclic compounds used in pharmaceuticals.
  • Research Tool: Utilized in studies exploring neurotransmitter systems and receptor interactions due to its structural properties.
Historical Evolution and Significance of Tetrahydroquinoxaline Derivatives in Heterocyclic Chemistry

Emergence of Tetrahydroquinoxaline Scaffolds in Bioactive Molecule Design

The tetrahydroquinoxaline (THQ) core emerged as a significant heterocyclic scaffold in the mid-20th century, initially explored for its structural similarity to biologically active quinoxalines. Early synthetic efforts focused on catalytic hydrogenation of quinoxalines, but poor regiocontrol limited applications until asymmetric hydrogenation protocols using homogeneous catalysts were developed in the 1980s . This breakthrough enabled stereoselective access to chiral THQ derivatives, facilitating their integration into drug design. The scaffold’s versatility stems from its bicyclic structure, which combines a partially saturated benzene ring with a piperazine-like moiety, allowing diverse interactions with biological targets [6] [10].

By the 2000s, THQ derivatives demonstrated broad bioactivity profiles, particularly in oncology and CNS disorders. A pivotal advancement occurred with the discovery of 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline as a key pharmacophore in AMP deaminase 2 (AMPD2) inhibitors. Researchers identified that THQ derivatives bearing carboxamide substituents at the 1-position potently inhibited AMPD2—a novel mechanism for metabolic disorder and cancer therapy [3]. Concurrently, THQ sulfonamides were designed as colchicine-binding site inhibitors (CBSIs), disrupting microtubule assembly in cancer cells. Compound I-7 (Table 1) exhibited notable antiproliferative activity against HT-29 colon cancer cells (IC₅₀ = 2.20 µM) by inhibiting tubulin polymerization and arresting the cell cycle at G2/M phase .

Table 1: Bioactive Tetrahydroquinoxaline Derivatives and Their Applications

CompoundBiological TargetKey ActivityStructural Features
I-7 Tubulin/Colchicine siteIC₅₀ = 2.20 µM (HT-29)Sulfonamide at N1, methoxy at C6
AMPD2 inhibitor [3]AMP deaminase 2Novel mechanism for metabolic intervention1-Carboxamide, 3,3-dimethyl substitution
CBSI derivatives Microtubule assemblyG2/M phase arrest, no apoptosis inductionVaried sulfonamide groups at N1

Structure-activity relationship (SAR) studies reveal that N1-substitution is critical for bioactivity. Sulfonamide or carboxamide groups at this position enhance hydrogen-bonding capabilities with target proteins like tubulin or AMPD2. Additionally, electron-donating groups (e.g., methoxy) on the benzene ring improve cellular penetration and target affinity, as evidenced by the 20-fold increase in potency when comparing I-7 to unsubstituted analogs .

Role of 2,3-Dimethyl Substitution in Enhancing Pharmacological Profiles

The 2,3-dimethyl substitution on the THQ scaffold confers distinct pharmacological advantages by modulating electronic, steric, and metabolic properties. This geminal dimethyl group:

  • Shields reactive sites from oxidative enzymes, enhancing metabolic stability.
  • Induces chair-like conformational preferences in the six-membered ring, preorganizing the molecule for optimal target binding [6].
  • Exerts electron-donating effects via hyperconjugation, increasing the basicity of adjacent nitrogen atoms and enhancing hydrogen-bonding capacity [6].

In AMPD2 inhibitors, the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide derivative exhibited superior target engagement compared to non-methylated analogs. The dimethyl groups facilitated hydrophobic interactions within the AMPD2 binding pocket, confirmed through co-crystallography studies (PDB: 8HU6) [3]. Similarly, in CBSIs, 2,3-dimethyl-THQ derivatives showed improved aqueous solubility and microtubule disruption efficacy due to balanced lipophilicity (LogP ≈ 2.3) [6].

Table 2: Impact of 2,3-Dimethyl Substitution on Key Pharmacological Parameters

Parameter2,3-Dimethyl THQNon-Methylated THQSignificance
Metabolic StabilityHigh (shielding effect)ModerateReduced hepatic clearance
Conformational RigidityChair-like preferenceFlexible ringEnhanced target preorganization
logP2.3 [6]1.8–2.0Optimal membrane permeability
Synthetic AccessibilityChallenging due to steric hindranceStraightforwardRequires Ir-catalyzed hydrogenation [10]

Synthetic access to enantiopure 2,3-dimethyl-THQs remains challenging due to steric hindrance during cyclization. Modern approaches employ Ir-catalyzed asymmetric hydrogenation under additive-free conditions, yielding either (R)- or (S)-enantiomers by solvent control (toluene/dioxane for R; EtOH for S) with >93% ee [10]. This stereoselectivity is crucial since AMPD2 inhibition is enantiomer-dependent [3].

Comparative Analysis with Related Heterocycles (e.g., Tetrahydroquinolines, Tetrahydroisoquinolines)

The 2,3-dimethyl-THQ scaffold occupies a unique niche among saturated N-heterocycles, differing from tetrahydroquinolines (THQs) and tetrahydroisoquinolines (THIQs) in electronic distribution, hydrogen-bonding capacity, and three-dimensional architecture:

  • Hydrogen-Bonding Capability: THQ’s two nitrogen atoms enable dual hydrogen-bond donor/acceptor interactions, unlike single-nitrogen THQs or THIQs. This is exploited in mTOR inhibitors where morpholine-substituted THQs (e.g., 10e) form critical H-bonds with VAL2240 and TYR2225 residues (IC₅₀ = 0.033 µM for A549 cells) [9]. In contrast, THIQs rely more on π-stacking due to their fused aromatic character [4].
  • Steric Effects: The 2,3-dimethyl group in THQ enhances rotational restriction around the C2-N3 bond, reducing conformational entropy upon binding. THQs with 2-methyl substitutions (e.g., androgen receptor antagonists like C2) exhibit similar effects but lack the geminal dimethyl rigidity [4] [6].
  • Bioactivity Profiles: THQ derivatives show broader kinase inhibition (e.g., mTOR, AMPD2) compared to THIQs, which dominate in neurotransmitter receptor modulation. Notably, 2,3-dimethyl-THQ-based CBSIs avoid multidrug resistance common with taxane-site binders, a limitation of some THQ-derived AR antagonists [4].

Table 3: Comparative Analysis of Key Heterocyclic Scaffolds in Drug Discovery

ScaffoldRepresentative Drug/CompoundTherapeutic AreaDistinct Limitations
2,3-Dimethyl-THQAMPD2 inhibitor [3]Metabolic disorders, cancerSynthetic complexity
Tetrahydroquinoline (THQ)AR antagonist C2 [4]Prostate cancerCross-resistance in AR mutants
Tetrahydroisoquinoline (THIQ)TrabectedinOncologyNeurotoxicity risks

Properties

CAS Number

13311-77-8

Product Name

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15

InChI

InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3

InChI Key

YTDRKQURKMDGAB-UHFFFAOYSA-N

SMILES

CC1C(NC2=CC=CC=C2N1)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.